2,2,2-trifluoro-N-(3-fluorophenyl)acetamide
Overview
Description
“2,2,2-trifluoro-N-(3-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H5F4NO . It has a molecular weight of 207.12500 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoroacetamide group (CF3CONH2) and a 3-fluorophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.447g/cm3 and a boiling point of 235.3ºC at 760 mmHg . The flash point is 96.1ºC .Scientific Research Applications
Chemical Synthesis and Structural Analysis
2,2,2-Trifluoro-N-(3-fluorophenyl)acetamide and its derivatives have been extensively studied in chemical synthesis. For instance, Pan et al. (2016) synthesized a compound closely related to this compound and characterized it using various spectroscopic techniques. Their research focused on understanding the molecular configuration and intermolecular interactions through X-ray crystallography, revealing significant insights into hydrogen bonding and molecular structure (Pan, Zhang, Wang, & Xia, 2016).
Pharmaceutical Research and Development
In pharmaceutical research, compounds related to this compound have been studied for their potential therapeutic applications. A notable example is the work by Norman (2013), who explored a crystalline form of a novel glucocorticoid receptor agonist, AZD-5423, which shares a structural similarity with this compound. This research has implications in the treatment of asthma and chronic obstructive pulmonary disease, highlighting the compound's potential in respiratory therapy (Norman, 2013).
Antimicrobial Properties
Derivatives of this compound have been explored for their antimicrobial properties. Alharbi and Alshammari (2019) synthesized new fluorine-substituted triazines derived from this compound and evaluated them for antibacterial activity. Their research demonstrated that some of these compounds exhibited significant activity against various bacterial strains, suggesting potential use in antimicrobial therapies (Alharbi & Alshammari, 2019).
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound have been investigated for their herbicidal activity. Wu et al. (2011) synthesized novel derivatives and evaluated their effectiveness as herbicides. Their findings showed that several compounds exhibited herbicidal activities against dicotyledonous weeds, highlighting the potential application of these compounds in agricultural practices (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).
properties
IUPAC Name |
2,2,2-trifluoro-N-(3-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKUHNUESPCMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189538 | |
Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35980-21-3 | |
Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035980213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2,2,2,3'-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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